2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide
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Overview
Description
2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide is an organic compound with a complex structure that includes a pyridine ring, a carboxamide group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxy-5-methylphenyl ethylamine with a suitable chlorinating agent to form the intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-chloropyridine-2-carboxylic acid under specific conditions to form the desired product.
The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reactions. The temperature and pH are carefully controlled to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
Metolachlor: An herbicide with a similar structural motif, used in agriculture.
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: A compound with similar substituents, studied for its biological activities.
Uniqueness
2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-4-5-14(21-3)13(8-10)11(2)19-16(20)12-6-7-18-15(17)9-12/h4-9,11H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBGJYTXCLEIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)NC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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